molecular formula C6H10O5 B11921524 Ethyl 2,2-dihydroxy-3-oxobutanoate

Ethyl 2,2-dihydroxy-3-oxobutanoate

Cat. No.: B11921524
M. Wt: 162.14 g/mol
InChI Key: VFHCRUQFCAYTTN-UHFFFAOYSA-N
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Description

Ethyl 2,2-dihydroxy-3-oxobutanoate is a β-keto ester derivative characterized by two hydroxyl groups at the 2,2 positions of the butanoate backbone. This structural motif is relatively uncommon compared to analogs with methyl, chloro, or hydrazono substituents.

Properties

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

ethyl 2,2-dihydroxy-3-oxobutanoate

InChI

InChI=1S/C6H10O5/c1-3-11-5(8)6(9,10)4(2)7/h9-10H,3H2,1-2H3

InChI Key

VFHCRUQFCAYTTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,2-dihydroxy-3-oxobutanoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with formaldehyde in the presence of a base. The reaction proceeds through aldol condensation followed by hydrolysis to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-dihydroxy-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2,2-dihydroxy-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,2-dihydroxy-3-oxobutanoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups involved. The hydroxyl and keto groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of Ethyl 2,2-dihydroxy-3-oxobutanoate with analogs from the literature:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
This compound* 2,2-dihydroxy C₆H₁₀O₅ 162.14† High polarity, hydrogen bonding capacity, potential instability (hydrolysis)
Methyl 2,2-dimethyl-3-oxobutanoate 2,2-dimethyl, methyl ester C₇H₁₂O₃ 144.17 Lipophilic, stabilized by methyl groups, reduced reactivity
Ethyl 2,2-dichloro-3-oxobutanoate 2,2-dichloro C₆H₈Cl₂O₃ 199.03 High reactivity (Cl substituents), potential for nucleophilic substitution
Ethyl 2-[(2,6-dimethylphenyl)-hydrazono]-3-oxobutanoate Hydrazono, aryl group C₁₄H₁₈N₂O₃ 274.30 Extended conjugation, crystalline packing via hydrogen bonds, bioactivity

*Hypothetical data inferred from structural analogs; †Calculated molecular weight.

Key Observations:
  • Substituent Effects on Stability: Methyl 2,2-dimethyl-3-oxobutanoate () exhibits enhanced stability due to steric shielding from methyl groups, whereas the dihydroxy variant may be prone to hydrolysis or oxidation due to its polar substituents .
  • Solid-State Behavior: The hydrazono derivative () forms hydrogen-bonded chains in its crystal lattice (N–H⋯O and C–H⋯O interactions), suggesting that the dihydroxy variant could exhibit even stronger intermolecular interactions due to dual hydroxyl groups .

Thermal and Spectral Characteristics

  • IR Spectroscopy: Hydrazono derivatives () exhibit peaks at 1725–1765 cm⁻¹ (C=O) and 3369 cm⁻¹ (N–H), while dichloro analogs () lack hydroxyl bands. The dihydroxy compound would likely show broad O–H stretches (~3200–3600 cm⁻¹) and strong C=O absorption .
  • Thermal Stability : Methyl esters () are typically stable up to 150–200°C, whereas dihydroxy esters may decompose at lower temperatures due to hydroxyl group reactivity .

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